molecular formula C8H9NO3 B556087 D-4-Hydroxyphenylglycine CAS No. 22818-40-2

D-4-Hydroxyphenylglycine

Katalognummer: B556087
CAS-Nummer: 22818-40-2
Molekulargewicht: 167.16 g/mol
InChI-Schlüssel: LJCWONGJFPCTTL-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-4-Hydroxyphenylglycine (D-Hpg) is a non-proteinogenic amino acid characterized by a hydroxyl group (-OH) at the para position of its phenyl ring and a D-configuration at the chiral center. It serves as a critical side-chain component in semisynthetic β-lactam antibiotics, including amoxicillin, cephadroxil, and cefatrizine . Industrially, D-Hpg is synthesized via biocatalytic methods using enzymes like D-phenylglycine aminotransferase (D-PhgAT) from Pseudomonas stutzeri, which enables stereospecific transamination of low-cost substrates like L-glutamate . This method bypasses traditional cyanide-dependent processes, offering higher enantiomeric purity and sustainability .

Vorbereitungsmethoden

Chemical Resolution Methods

Preferential Crystallization of Racemic Mixtures

The most industrially viable method involves resolving racemic D.L-4-hydroxyphenylglycine through preferential crystallization. The process, detailed in patent US5210288A, begins by dissolving D.L-4-HPH in a solvent system containing sulfuric acid (H₂SO₄) and water (0–30%) at elevated temperatures (40–100°C) . Organic solvents such as acetone, ethanol, or methanol are preferred due to their partial miscibility with water, which facilitates sulfate salt formation .

Upon cooling the solution to 25–35°C, inoculation with D-(-)-4-HPH sulfate seed crystals induces selective crystallization. The crystalline product is filtered, and the mother liquor is recycled for L-(+)-4-HPH sulfate recovery by reheating and adding fresh racemic material . This method achieves high enantiomeric purity, with specific rotations (α)²⁰_D of -119.1° to -119.4° for D-4-HPH sulfate .

Key Parameters and Yields

SolventTemperature (°C)H₂SO₄ (molar ratio)Yield (g)Optical Purity (α)²⁰_D
Ethanol60 → 251:12.63-119.1°
Acetone56 → 181:12.28-119.4°
Methanol/n-Butanol50 → 181:0.51.72-118.9°

This method avoids enzymatic or chiral resolving agents, reducing costs and simplifying purification . However, solvent selection critically impacts yield; acetone outperforms ethanol due to lower solubility of the undesired enantiomer .

Hydrolysis of Sulfate Salts

The isolated D-4-HPH sulfate is hydrolyzed in aqueous alkali (NaOH or KOH) to yield the free amino acid. Neutralization to pH 6 precipitates D-4-HPH, while Na₂SO₄ remains dissolved . This step achieves >98% recovery, with no racemization observed under mild conditions (0–25°C) .

Biosynthetic Pathways

D-4-HPH is also synthesized via the shikimic acid pathway in microorganisms, requiring four enzymes:

  • Dehydroquinate synthase converts erythrose-4-phosphate and phosphoenolpyruvate to 3-dehydroquinate.

  • Chorismate mutase isomerizes chorismate to prephenate.

  • Prephenate dehydrogenase oxidizes prephenate to 4-hydroxyphenylpyruvate.

  • Transaminase introduces the amino group using glutamate as a donor .

This route is employed in vancomycin-producing actinomycetes but faces scalability challenges due to low titers (typically <1 g/L) . Metabolic engineering efforts aim to enhance flux through the shikimate pathway, though industrial adoption remains limited compared to chemical synthesis .

Comparative Analysis of Preparation Methods

MethodYield (%)Enantiomeric Excess (%)ScalabilityCost Efficiency
Preferential Crystallization65–75≥99HighModerate
Biosynthesis20–30100LowHigh

Chemical resolution dominates industrial production due to higher yields and established infrastructure. Biosynthesis, while enantioselective, requires costly fermentation and downstream processing .

Applications and Derivative Synthesis

D-4-HPH serves as a precursor for methyl D-4-hydroxy-phenylglycinate, synthesized via esterification with methanol in HCl . This derivative is pivotal in peptide antibiotic synthesis, with the hydrochloride form offering improved solubility .

Analyse Chemischer Reaktionen

Arten von Reaktionen

D-4-Hydroxyphenylglycin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann zu 4-Hydroxybenzoylformiat oxidiert werden.

    Reduktion: Reduktionsreaktionen können Zwischenprodukte zurück zu D-4-Hydroxyphenylglycin umwandeln.

    Substitution: Die Hydroxylgruppe am Phenylring kann an Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind NAD+ für die Oxidation, spezifische Enzyme wie Prephenat-Dehydrogenase und Hydroxymandelat-Oxidase sowie Ammoniakspender für Transaminierungsreaktionen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind 4-Hydroxyphenylpyruvat, 4-Hydroxymandelat und 4-Hydroxybenzoylformiat .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antibiotic Synthesis
D-HPG plays a crucial role in the production of β-lactam antibiotics, such as amoxicillin and cephalosporins. Its structure allows it to serve as a building block for these essential medications. A study indicated that D-HPG is vital for the semi-synthetic production of amoxicillin, highlighting its importance in the pharmaceutical industry .

Enzymatic Synthesis
Recent advancements have focused on the enzymatic synthesis of D-HPG, which offers a more sustainable and efficient route compared to traditional chemical methods. For instance, researchers developed a tri-enzyme cascade pathway utilizing diaminopimelate dehydrogenase from Prevotella timonensis, achieving a significant increase in catalytic efficiency for producing D-HPG from racemic DL-HPG . This method not only enhances yield but also minimizes environmental impact.

Research Findings

De Novo Biosynthesis
A novel approach for the de novo biosynthesis of D-HPG was reported using engineered Escherichia coli strains. The study demonstrated that by enhancing NAD availability and blocking l-phenylalanine consumption, researchers could produce D-HPG directly from glucose through a co-culture system with Pseudomonas putida. This method presents a green alternative for D-HPG production .

Structural Insights
The structural characterization of D-HPG has been enhanced through techniques such as Raman spectroscopy and X-ray diffraction. These studies provide insights into the molecular interactions and stability of D-HPG, which are crucial for its application in drug formulation .

Case Studies

Study Focus Findings
Study on Enzymatic Production Industrial synthesisDeveloped an efficient three-enzyme cascade pathway resulting in 19.8 g/L D-HPG with >99% enantiomeric excess .
De Novo Biosynthesis Using E. coli Green chemistryEngineered co-culture produced D-HPG from glucose, improving sustainability in antibiotic synthesis .
Structural Characterization Material scienceUtilized FT-IR and Raman spectroscopy to analyze crystal structures of D-HPG, aiding in understanding its properties .

Wirkmechanismus

The mechanism of action of D-4-hydroxyphenylglycine involves its incorporation into the structure of antibiotics such as vancomycin. The compound interacts with bacterial cell wall synthesis pathways, inhibiting the formation of peptidoglycan and leading to bacterial cell death . The molecular targets include enzymes involved in cell wall biosynthesis.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Table 1: Structural and Physicochemical Comparison

Compound Substituent Configuration Key Applications Melting Point (°C) Optical Activity ([α]₀)
D-4-Hydroxyphenylglycine -OH (para) D Amoxicillin, cephadroxil, Odevixibat™ 240 (dec.) -158° (1 M HCl)
D-Phenylglycine (D-Phg) -H (para) D Ampicillin, cephalexin 300 (dec.) -150° (H₂O)
D-4-Chlorophenylglycine -Cl (para) D Semisynthetic penicillins/cephalosporins N/A N/A
D-4-Iodophenylalanine -I (para) D Research applications N/A N/A

Key Structural Insights :

  • D-Hpg ’s hydroxyl group enhances hydrogen-bonding capacity, improving solubility in aqueous enzymatic reactions compared to D-Phg .
  • D-4-Chlorophenylglycine ’s chlorine substituent increases lipophilicity, favoring membrane permeability in drug delivery .

Key Findings :

  • D-Hpg production via D-PhgAT is cost-effective due to single-step catalysis and avoids expensive D-amino acid donors .
  • D-Phg synthesis suffers from substrate solubility limitations in hydantoinase systems, requiring multi-step optimization .

Research Advancements and Challenges

  • Enzyme Engineering : Directed evolution of D-PhgAT improved catalytic efficiency (kcat/KM = 2.5 × 10³ M⁻¹s⁻¹ for D-Hpg) .
  • Whole-Cell Biocatalysis : Recombinant Ralstonia pickettii achieved 95% conversion of DL-5-p-hydroxyphenylhydantoin to D-Hpg .
  • Challenges : Scalability of chiral resolution methods for halogenated derivatives remains a bottleneck .

Biologische Aktivität

D-4-Hydroxyphenylglycine (D-HPG) is a non-proteinogenic amino acid that plays a significant role in the biosynthesis of various antibiotics, particularly β-lactam antibiotics. This compound is synthesized through the shikimic acid pathway and is essential for the production of important pharmaceutical agents. The biological activity of D-HPG is primarily associated with its use as an intermediate in antibiotic synthesis and its potential therapeutic applications.

Chemical Structure and Properties

D-HPG has the molecular formula C8H9NO3C_8H_9NO_3 and a molar mass of approximately 167.16 g/mol. Its structure features a hydroxyl group at the para position of the phenyl ring, which contributes to its biological properties.

PropertyValue
Molecular FormulaC8H9NO3
Molar Mass167.16 g/mol
IUPAC NameD-(-)-4-Hydroxyphenylglycine
CAS Number1217854-79-9

Biosynthesis

D-HPG is synthesized from L-tyrosine through a multi-step enzymatic process involving several key enzymes, including prephenate dehydrogenase and hydroxymandelate oxidase. This pathway has been extensively studied, revealing that L-tyrosine serves as a precursor for D-HPG biosynthesis in glycopeptide antibiotics .

Biological Activity

  • Antibiotic Synthesis : D-HPG is crucial for the production of β-lactam antibiotics such as amoxicillin and cefadroxil. It acts as an essential building block in the synthesis of these drugs, which are widely used to treat bacterial infections .
  • Pharmacological Effects : Studies have shown that D-HPG exhibits various pharmacological activities:
    • Antimicrobial Activity : As part of antibiotic structures, D-HPG contributes to the antimicrobial efficacy against a range of pathogens.
    • Potential Neuroprotective Effects : Some research suggests that derivatives of D-HPG may possess neuroprotective properties, although this area requires further investigation .
  • Enzymatic Pathways : Recent studies have developed multi-enzyme cascades to enhance the production efficiency of D-HPG from L-tyrosine, achieving high yields and enantiomeric purity. This approach not only increases production rates but also opens avenues for exploring its biological functions in more detail .

Case Study 1: Production Efficiency

A study demonstrated a four-enzyme cascade pathway that produced D-HPG from L-tyrosine with a yield of 42.69 g/L in just 24 hours, showcasing the potential for industrial-scale applications in antibiotic manufacturing . This method significantly enhances the efficiency and sustainability of antibiotic production.

Case Study 2: Structural Analysis

Research into the structural aspects of phenylglycines, including D-HPG, highlighted their role in various peptide natural products and their importance in medicinal chemistry. The study emphasized how modifications to the phenyl ring can affect biological activity and stability .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for D-4-hydroxyphenylglycine, and how do their methodologies differ in experimental design?

  • Chemical synthesis : The ethyl glyoxylate method involves asymmetric transformation of DL-5-p-hydroxyphenylhydantoin using chemical catalysts, followed by esterification and resolution (e.g., with tartaric acid) to isolate the D-enantiomer .
  • Biocatalytic synthesis : Whole-cell systems (e.g., recombinant E. coli or Ralstonia pickettii) express enzymes like hydantoinase or aminotransferases to convert substrates (e.g., DL-5-p-hydroxyphenylhydantoin) into this compound with high stereoselectivity. Optimized fermentation conditions (e.g., pH 7.5, 30°C) and cost-effective media (e.g., glycerol as a carbon source) are critical .

Q. What analytical techniques are essential for characterizing this compound identity and purity?

  • Core methods : Optical rotation ([α]²³/D = −158 ± 3° in 1 M HCl) confirms stereochemical purity .
  • Advanced techniques : NMR (¹H/¹³C), HPLC (chiral columns), and mass spectrometry validate structural integrity. Melting point (240°C, decomposition) and elemental analysis ensure purity .

Q. How does this compound function as a precursor in β-lactam antibiotics, and what are its structural contributions?

  • The compound’s 4-hydroxyphenyl group and D-configuration are critical for binding to penicillin-binding proteins, enhancing antibiotic activity in semisynthetic drugs like amoxicillin. Its stereochemistry must be rigorously controlled to avoid inactive enantiomers .

Q. What physicochemical properties of this compound are critical for pharmaceutical applications?

  • High solubility in acidic buffers (due to carboxylic and phenolic hydroxyl groups), stability under refrigeration (2–8°C), and resistance to racemization during synthesis are key. Impurity profiles must meet pharmacopeial standards (e.g., <0.1% L-enantiomer) .

Q. What safety and handling protocols are recommended for this compound in laboratory settings?

  • Use PPE (gloves, goggles) to avoid skin/eye contact. Store in airtight containers at 4°C, protected from light. Waste disposal must comply with institutional guidelines for organic compounds .

Advanced Research Questions

Q. How can biocatalytic yields of this compound be optimized through strain engineering?

  • Strategies : Overexpress D-specific aminotransferases (e.g., d-PhgAT) in E. coli with codon optimization. Modify cell permeability via D,D-carboxypeptidase overexpression to enhance substrate uptake .
  • Process parameters : Use fed-batch fermentation with controlled oxygen levels and in situ product removal to mitigate inhibition .

Q. What stereochemical challenges arise during synthesis, and how can they be addressed methodologically?

  • Racemization : Occurs under high-temperature or alkaline conditions. Mitigate via low-temperature biocatalysis (20–25°C) or enzyme engineering (e.g., Ralstonia pickettii mutants with enhanced stereoretention) .
  • Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to quantify enantiomeric excess (>99% required for pharmaceutical use) .

Q. How should researchers resolve contradictions in reported synthesis yields across studies?

  • Troubleshooting : Compare reaction conditions (e.g., substrate concentration, pH, cofactor availability). For biocatalysis, differences in enzyme specificity (e.g., Burkholderia cepacia vs. Sinorhizobium morelense) significantly impact yields .
  • Validation : Replicate methods with standardized controls (e.g., internal HPLC calibration) and report deviations in supplementary data .

Q. What strategies improve enantiomeric purity in industrial-scale biocatalytic processes?

  • Enzyme screening : Use metagenomic libraries to identify novel aminotransferases with higher D-selectivity.
  • Process design : Couple enzymatic reactions with in situ crystallization or membrane filtration to isolate the desired enantiomer .

Q. Are there alternative enzymatic systems for this compound synthesis beyond hydantoinases?

  • Emerging methods : PLP-dependent aminotransferases (e.g., d-PhgAT) bypass toxic cyanide chemistry and enable one-step conversion of keto acids. Substrate engineering (e.g., methyl esters) improves solubility and reaction rates .

Q. Methodological Guidelines

  • Experimental reporting : Follow Beilstein Journal guidelines—include detailed protocols for synthesis, characterization, and reproducibility. Place extensive datasets (e.g., NMR spectra, enzyme kinetics) in supplementary files .
  • Ethical considerations : Disclose funding sources and conflicts of interest. Adhere to institutional safety protocols for hazardous intermediates (e.g., hydantoins) .

Eigenschaften

IUPAC Name

(2R)-2-amino-2-(4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCWONGJFPCTTL-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401014840
Record name D-N-(4-Hydroxyphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401014840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22818-40-2
Record name D-p-Hydroxyphenylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22818-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyphenylglycine, D-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022818402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-4-hydroxyphenylglycine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04308
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-N-(4-Hydroxyphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401014840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-N-(4-hydroxyphenyl)glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.119
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXYPHENYLGLYCINE, D-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCM9OIX717
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

D-4-Hydroxyphenylglycine
D-4-Hydroxyphenylglycine
D-4-Hydroxyphenylglycine
D-4-Hydroxyphenylglycine
D-4-Hydroxyphenylglycine
D-4-Hydroxyphenylglycine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.